Cas no 2171667-74-4 (5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid)

5-{5-Azaspiro[2.4]heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid is a specialized synthetic intermediate used in peptide and organic synthesis. Its key structural features include a 5-azaspiro[2.4]heptane moiety, which introduces conformational rigidity, and an Fmoc-protected amine group, enabling selective deprotection under mild basic conditions. The carboxylic acid functionality facilitates further derivatization or conjugation. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc-based protocols. Its spirocyclic structure may enhance metabolic stability in derived peptides, making it useful for medicinal chemistry applications. The product's well-defined reactivity profile ensures reliable incorporation into complex molecular architectures.
5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid structure
2171667-74-4 structure
Product name:5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid
CAS No:2171667-74-4
MF:C26H28N2O5
MW:448.510927200317
CID:6448146
PubChem ID:165516294

5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid
    • 2171667-74-4
    • 5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
    • EN300-1523975
    • Inchi: 1S/C26H28N2O5/c29-23(30)10-9-22(24(31)28-14-13-26(16-28)11-12-26)27-25(32)33-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,32)(H,29,30)
    • InChI Key: UTOZVRBADJVCBO-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC2(C1)CC2

Computed Properties

  • Exact Mass: 448.19982200g/mol
  • Monoisotopic Mass: 448.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 744
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 95.9Ų

5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1523975-1.0g
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171667-74-4
1g
$3368.0 2023-06-05
Enamine
EN300-1523975-50mg
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171667-74-4
50mg
$2829.0 2023-09-26
Enamine
EN300-1523975-2.5g
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171667-74-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1523975-10000mg
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171667-74-4
10000mg
$14487.0 2023-09-26
Enamine
EN300-1523975-0.25g
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171667-74-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1523975-0.5g
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171667-74-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1523975-10.0g
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171667-74-4
10g
$14487.0 2023-06-05
Enamine
EN300-1523975-2500mg
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171667-74-4
2500mg
$6602.0 2023-09-26
Enamine
EN300-1523975-5000mg
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171667-74-4
5000mg
$9769.0 2023-09-26
Enamine
EN300-1523975-250mg
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171667-74-4
250mg
$3099.0 2023-09-26

Additional information on 5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid

Introduction to 5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic Acid and Its Significance in Modern Chemical Biology

5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid, identified by its CAS number 2171667-74-4, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate spirocyclic structure and functionalized side chains, has garnered attention due to its potential applications in drug discovery and molecular recognition. The presence of a 5-azaspiro2.4heptan-5-yl moiety introduces a unique three-dimensional framework, while the (9H-fluoren-9-yl)methoxycarbonyl group enhances its solubility and reactivity, making it a versatile scaffold for further derivatization.

The compound’s structure is a testament to the ingenuity of modern synthetic chemistry, where the precise arrangement of atoms can significantly influence biological activity. The 5-oxopentanoic acid moiety at one end of the molecule suggests potential roles in enzyme inhibition or substrate mimicry, which are critical in designing therapeutic agents. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such molecules with high accuracy, paving the way for rational drug design.

In the context of current research, this compound has been explored for its interactions with biological targets. Studies have indicated that spirocyclic compounds often exhibit enhanced binding affinity due to their rigid structures, which can be tailored to fit specific binding pockets in proteins or enzymes. The fluorenylmethoxycarbonyl group, a common pharmacophore in drug development, contributes to the molecule’s stability and bioavailability, making it an attractive candidate for further investigation.

One particularly intriguing aspect of 5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid is its potential as a tool compound in biochemical assays. Its well-defined structure allows for the development of probes that can selectively interact with specific biological pathways. For instance, researchers have utilized analogous compounds to study the mechanisms of protease inhibition, where the spirocyclic core provides a stable platform for designing molecules that can disrupt pathogenic enzyme activity.

The synthesis of this compound also highlights the importance of multi-step organic reactions in constructing complex molecules. The introduction of the azaspiro core requires careful control over reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions and protecting group strategies are often employed to achieve the desired architecture. These synthetic methodologies not only contribute to the production of this specific compound but also advance the broader field of medicinal chemistry.

Recent publications have begun to explore the pharmacological properties of derivatives of 5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid. Researchers have demonstrated that modifications to the fluorenylmethoxycarbonyl group can alter binding profiles, leading to enhanced efficacy or selectivity against target enzymes. This underscores the importance of structural diversity in drug discovery programs and highlights the potential of this compound as a lead molecule for further optimization.

The role of computational modeling in understanding molecular interactions cannot be overstated. Advanced software tools allow researchers to simulate how this compound might bind to biological targets at an atomic level. These simulations provide valuable insights into potential drug candidates before they are synthesized and tested experimentally, saving time and resources in the drug development process. The integration of experimental data with computational predictions offers a powerful approach to accelerate discovery.

Moreover, the environmental impact of synthesizing such complex molecules is an increasingly important consideration. Green chemistry principles are being applied more frequently to develop sustainable synthetic routes that minimize waste and hazardous byproducts. Innovations in catalytic systems and solvent selection are making it possible to produce these compounds with greater efficiency and reduced environmental footprint.

The future prospects for 5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid are promising, with ongoing research expected to uncover new applications in both academic and industrial settings. As our understanding of biological pathways continues to expand, so too will our ability to design molecules that interact with them selectively and effectively. This compound serves as an excellent example of how structural complexity can be leveraged to develop novel therapeutic agents.

In conclusion, 5-{5-azaspiro2.4heptan-5-ylyl}-4-{((9H-fluoreninonmethylcarbonyl)amino)-soxopentanoic acid (CAS no 2171667 74 4) represents a significant advancement in chemical biology research due to its unique structure and functional properties. Its potential applications span multiple areas, from enzyme inhibition studies to drug development pipelines, highlighting its versatility as a molecular scaffold. As synthetic methodologies continue to evolve and computational tools become more sophisticated, compounds like this will play an increasingly important role in advancing our understanding of biological systems and developing new therapeutic interventions.

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